![molecular formula C16H34O2Si B14291131 7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal CAS No. 121618-65-3](/img/structure/B14291131.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal is a specialized organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:
Starting Material: The hydroxyl-containing compound.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Base: Imidazole or pyridine.
Solvent: Dimethylformamide (DMF).
Conditions: Room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyldimethylsilyl chloride in the presence of a base remains the standard method .
Chemical Reactions Analysis
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the TBS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols .
Scientific Research Applications
7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal primarily involves the protection of hydroxyl groups. The TBS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the TBS group is due to the steric hindrance provided by the tert-butyl and dimethyl groups, which protect the silicon atom from nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 7-{[tert-Butyl(dimethyl)silyl]oxy}-3,5,5-trimethylbicyclo[2.2.2]octan-2-one
- 7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-methylbicyclo[2.2.1]heptan-2-one
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
Uniqueness
7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal is unique due to its specific structure, which provides enhanced stability and selectivity in protecting hydroxyl groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
121618-65-3 |
|---|---|
Molecular Formula |
C16H34O2Si |
Molecular Weight |
286.52 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-2,2,5-trimethylheptanal |
InChI |
InChI=1S/C16H34O2Si/c1-14(9-11-16(5,6)13-17)10-12-18-19(7,8)15(2,3)4/h13-14H,9-12H2,1-8H3 |
InChI Key |
IRXCNZFILJXLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C=O)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



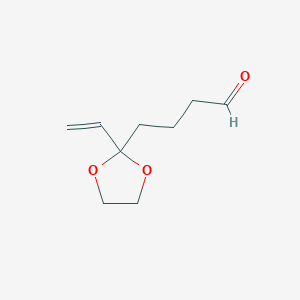


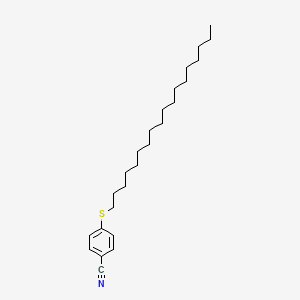
![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
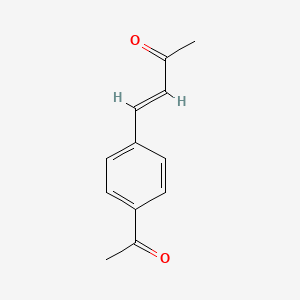
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
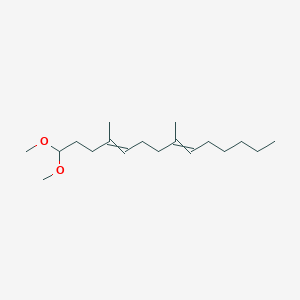
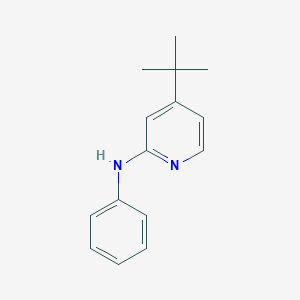
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
